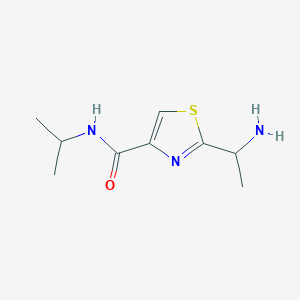![molecular formula C15H22N2O5 B13161661 Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxypropanoate moiety. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, tert-butyl carbamate, and methyl acrylate.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The amino group is protected by reacting it with tert-butyl carbamate in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.
Aldol Reaction: The protected amino compound undergoes an aldol reaction with methyl acrylate in the presence of a base such as sodium hydride to form the desired hydroxypropanoate moiety.
Purification: The final product is purified using techniques like column chromatography to obtain methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-(3-aminophenyl)-2-amino-3-hydroxypropanoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Methyl (2R,3S)-3-(3-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a nitro group instead of an amino group, altering its chemical properties.
Uniqueness
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butoxycarbonyl-protected amino group provides stability and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
InChI Key |
NSDGLTINGBHTEY-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)N)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


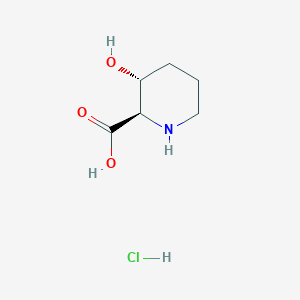
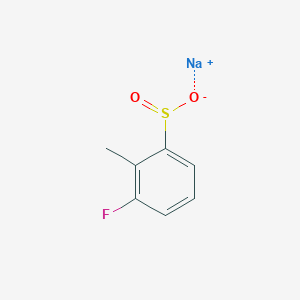
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

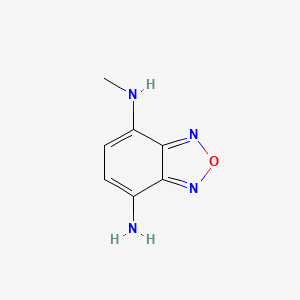
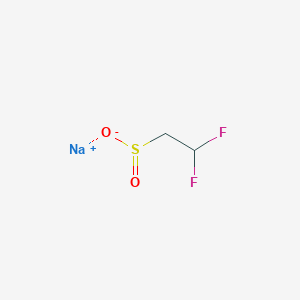

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)



